Welcome to the BenchChem Online Store!
molecular formula C11H9ClN2O B1204703 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 947-95-5

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1204703
M. Wt: 220.65 g/mol
InChI Key: DKZPJLZXLKAMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06699887B2

Procedure details

A solution containing 1.0 g of 5-methyl-2-phenyl-2H-pyrazol-3-ol (commercially available e.g. Aldrich M7,080-0) and 2.1 ml of phosphorus oxychloride in 10 ml of anhydrous N,N-dimethylformamide was stirred under nitrogen at 100° C. for 4 h. The mixture was poured into 70 ml of saturated sodium hydrogen carbonate and extracted three times with 60 ml of dichloromethane. The combined extracts were dried over magnesium sulphate, filtered and evaporated. The residue was purified by chromatography on silica gel using dichloromethane/methanol for the elution to give 177 mg of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as yellow needles.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](O)[N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.P(Cl)(Cl)([Cl:16])=O.[C:19](=[O:22])([O-])O.[Na+]>CN(C)C=O>[Cl:16][C:4]1[N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=[C:2]([CH3:1])[C:3]=1[CH:19]=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=C(N(N1)C1=CC=CC=C1)O
Name
Quantity
2.1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 60 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
for the elution

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=NN1C1=CC=CC=C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.